molecular formula C9H13NO2.ClH<br>C9H14ClNO2 B7807559 DL-Phenylephrine hydrochloride CAS No. 20368-45-0

DL-Phenylephrine hydrochloride

Cat. No.: B7807559
CAS No.: 20368-45-0
M. Wt: 203.66 g/mol
InChI Key: OCYSGIYOVXAGKQ-FVGYRXGTSA-N
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Description

DL-Phenylephrine hydrochloride is a synthetic compound widely used in the medical field. It is a selective alpha-1 adrenergic receptor agonist, primarily employed as a decongestant, vasopressor, and mydriatic agent. This compound is known for its ability to constrict blood vessels, thereby reducing nasal congestion and increasing blood pressure in hypotensive states .

Mechanism of Action

Target of Action

DL-Phenylephrine hydrochloride primarily acts as an alpha-1 adrenergic receptor agonist . Alpha-1 adrenergic receptors are found in various tissues throughout the body, including the arteries and veins. They play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

This compound interacts with alpha-1 adrenergic receptors, stimulating them to induce vasoconstriction (narrowing of the blood vessels) and mydriasis (dilation of the pupil) . This interaction results in increased blood pressure and pupil dilation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It induces vasoconstriction in both veins and arteries, enhancing cardiac preload without exerting significant effects on cardiac myocytes . The medication is also involved in the dilation of the pupil and local vasoconstriction .

Pharmacokinetics

This compound is rapidly absorbed and distributes into peripheral tissues, yielding a biphasic, or two-compartment, pharmacokinetic profile . The primary metabolic pathways for phenylephrine include sulfate conjugation, primarily occurring in the intestinal wall, and oxidative deamination catalyzed by monoamine oxidase (MAO)-A and MAO-B enzymes . Glucuronidation also serves as an additional metabolic route for phenylephrine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of orally administered phenylephrine is about 38% due to extensive first-pass metabolism . Furthermore, the short half-life of phenylephrine necessitates more frequent dosing to sustain its pharmacological effects in humans .

Biochemical Analysis

Biochemical Properties

DL-Phenylephrine hydrochloride interacts with various enzymes and proteins. It primarily acts as an alpha-1 adrenergic receptor agonist . This interaction leads to vasoconstriction in both veins and arteries, enhancing cardiac preload . The compound’s effects are not limited to alpha-1 adrenergic receptors. It also has indirect effects mediated by noradrenaline release from the cytoplasm .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can cause constriction of both arteries and veins . This vasoconstriction can increase total peripheral resistance and blood pressure . It also affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to alpha-1 adrenergic receptors, leading to vasoconstriction . It also induces the release of noradrenaline, which can interact with other biomolecules and potentially alter gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been shown to have a short half-life, necessitating more frequent dosing to sustain its pharmacological effects . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to increase cardiac output and mean arterial pressure in pigs when administered at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive presystemic metabolism via sulfate conjugation and is metabolized by monoamine oxidase (MAO) enzymes . It also interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Phenylephrine hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene. This intermediate is then reduced to 1-phenyl-2-amino-propane, which undergoes further reaction with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process typically includes steps such as hydrogenation, crystallization, and purification to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: DL-Phenylephrine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-Phenylephrine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selective alpha-1 adrenergic receptor agonism, which minimizes beta-adrenergic receptor activity and reduces the risk of side effects such as tachycardia. This selectivity makes it a preferred choice in specific medical applications where precise vasoconstriction is required .

Properties

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
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InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1
Source PubChem
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InChI Key

OCYSGIYOVXAGKQ-FVGYRXGTSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
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Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O.Cl
Source PubChem
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Molecular Formula

C9H13NO2.ClH, C9H14ClNO2
Record name PHENYLEPHRINE HYDROCHLORIDE
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Related CAS

59-42-7 (Parent)
Record name Phenylephrine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID3021142
Record name (-)-Phenylephrine hydrochloride
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Molecular Weight

203.66 g/mol
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Physical Description

Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992)
Record name PHENYLEPHRINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name PHENYLEPHRINE HYDROCHLORIDE
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CAS No.

61-76-7
Record name PHENYLEPHRINE HYDROCHLORIDE
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Melting Point

284 to 293 °F (NTP, 1992)
Record name PHENYLEPHRINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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